molecular formula C12H24N6O6 B12049745 acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid CAS No. 55033-48-2

acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

Cat. No.: B12049745
CAS No.: 55033-48-2
M. Wt: 348.36 g/mol
InChI Key: JBEBGKUWGHTBHG-RGMNGODLSA-N
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Description

Acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by its intricate structure, which includes multiple amino groups and acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid typically involves multiple steps, starting from simpler amino acids and acetic acid derivatives. The process often includes:

    Protection of amino groups: To prevent unwanted reactions, amino groups are protected using suitable protecting groups.

    Coupling reactions: The protected amino acids are coupled using reagents like carbodiimides or other coupling agents.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Glycine derivatives: Compounds like glycine and its derivatives share structural similarities.

    Other amino acid derivatives: Compounds such as alanine derivatives and serine derivatives.

Uniqueness

Acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid is unique due to its specific arrangement of amino groups and acetic acid moieties

Properties

CAS No.

55033-48-2

Molecular Formula

C12H24N6O6

Molecular Weight

348.36 g/mol

IUPAC Name

acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C10H20N6O4.C2H4O2/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19;1-2(3)4/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14);1H3,(H,3,4)/t6-;/m0./s1

InChI Key

JBEBGKUWGHTBHG-RGMNGODLSA-N

Isomeric SMILES

CC(=O)O.C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N

Canonical SMILES

CC(=O)O.C(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N

Origin of Product

United States

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